![molecular formula C16H20N2O3 B4309246 4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE](/img/structure/B4309246.png)
4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Overview
Description
4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a common choice .
Industrial Production Methods
Industrial production of such compounds may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The exact methods can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups .
Scientific Research Applications
4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is unique due to its specific structure, which combines an indole moiety with an oxazolone ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-15(2)16(3,20)18(14(19)21-15)9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17,20H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVTWIUJSGWVMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCC2=CNC3=CC=CC=C32)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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